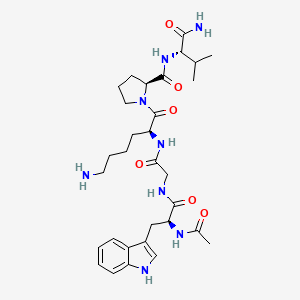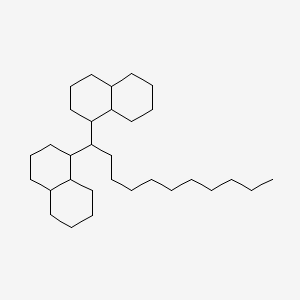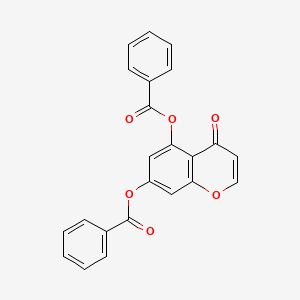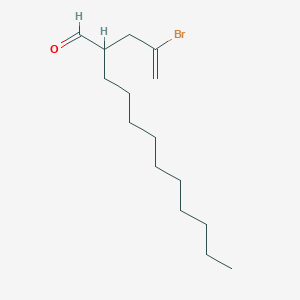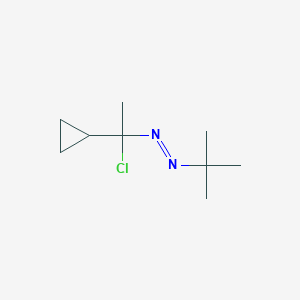
(E)-1-tert-Butyl-2-(1-chloro-1-cyclopropylethyl)diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-tert-Butyl-2-(1-chloro-1-cyclopropylethyl)diazene is an organic compound that belongs to the class of diazenes. Diazenes are characterized by the presence of a nitrogen-nitrogen double bond. This particular compound features a tert-butyl group, a chloro-substituted cyclopropyl group, and an ethyl chain, making it a unique and potentially interesting molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-tert-Butyl-2-(1-chloro-1-cyclopropylethyl)diazene can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl hydrazine with a chloro-substituted cyclopropyl ketone under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions using similar reagents and conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(E)-1-tert-Butyl-2-(1-chloro-1-cyclopropylethyl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can convert the diazene group to amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines. Substitution reactions would result in various substituted derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical studies involving nitrogen-containing compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialized chemicals or materials.
Mechanism of Action
The mechanism by which (E)-1-tert-Butyl-2-(1-chloro-1-cyclopropylethyl)diazene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The diazene group can participate in redox reactions, while the chloro and tert-butyl groups may influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(E)-1-tert-Butyl-2-(1-chloro-1-cyclopropylethyl)hydrazine: Similar structure but with a hydrazine group instead of a diazene group.
(E)-1-tert-Butyl-2-(1-chloro-1-cyclopropylethyl)amine: Contains an amine group instead of a diazene group.
Uniqueness
(E)-1-tert-Butyl-2-(1-chloro-1-cyclopropylethyl)diazene is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
57908-76-6 |
|---|---|
Molecular Formula |
C9H17ClN2 |
Molecular Weight |
188.70 g/mol |
IUPAC Name |
tert-butyl-(1-chloro-1-cyclopropylethyl)diazene |
InChI |
InChI=1S/C9H17ClN2/c1-8(2,3)11-12-9(4,10)7-5-6-7/h7H,5-6H2,1-4H3 |
InChI Key |
VIFOSBXORQKVDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=NC(C)(C1CC1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3,1-benzoxazin-4-one](/img/structure/B14627261.png)

![Methyl [amino(methylsulfanyl)methyl]carbamate](/img/structure/B14627271.png)
![4-Methyl-6-{1-[(naphthalen-1-yl)amino]propylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14627282.png)
